Cas no 325721-87-7 (3-Ethyl(phenyl)sulfamoylbenzoic Acid)

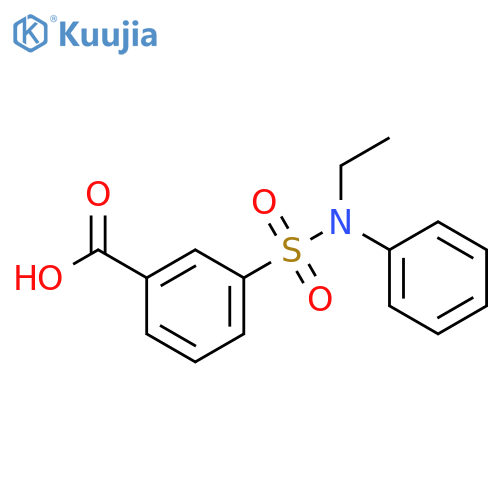

325721-87-7 structure

商品名:3-Ethyl(phenyl)sulfamoylbenzoic Acid

CAS番号:325721-87-7

MF:C15H15NO4S

メガワット:305.34890294075

CID:3104702

3-Ethyl(phenyl)sulfamoylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-(Ethyl-phenyl-sulfamoyl)-benzoic acid

- 3-Ethyl(phenyl)sulfamoylbenzoic Acid

-

3-Ethyl(phenyl)sulfamoylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E572548-100mg |

3-[Ethyl(phenyl)sulfamoyl]benzoic Acid |

325721-87-7 | 100mg |

$ 95.00 | 2022-06-05 | ||

| TRC | E572548-500mg |

3-[Ethyl(phenyl)sulfamoyl]benzoic Acid |

325721-87-7 | 500mg |

$ 320.00 | 2022-06-05 | ||

| Enamine | EN300-00483-0.05g |

3-[ethyl(phenyl)sulfamoyl]benzoic acid |

325721-87-7 | 95.0% | 0.05g |

$42.0 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288938-500mg |

3-[ethyl(phenyl)sulfamoyl]benzoic acid |

325721-87-7 | 95% | 500mg |

¥3775.00 | 2024-08-02 | |

| 1PlusChem | 1P019H1Z-100mg |

3-[ethyl(phenyl)sulfamoyl]benzoic acid |

325721-87-7 | 95% | 100mg |

$134.00 | 2025-03-03 | |

| A2B Chem LLC | AV20823-10g |

3-[ethyl(phenyl)sulfamoyl]benzoic acid |

325721-87-7 | 95% | 10g |

$1194.00 | 2024-04-20 | |

| A2B Chem LLC | AV20823-50mg |

3-[ethyl(phenyl)sulfamoyl]benzoic acid |

325721-87-7 | 95% | 50mg |

$80.00 | 2024-04-20 | |

| Aaron | AR019HAB-50mg |

3-[ethyl(phenyl)sulfamoyl]benzoic acid |

325721-87-7 | 95% | 50mg |

$83.00 | 2025-02-28 | |

| A2B Chem LLC | AV20823-5g |

3-[ethyl(phenyl)sulfamoyl]benzoic acid |

325721-87-7 | 95% | 5g |

$818.00 | 2024-04-20 | |

| A2B Chem LLC | AV20823-500mg |

3-[ethyl(phenyl)sulfamoyl]benzoic acid |

325721-87-7 | 95% | 500mg |

$220.00 | 2024-04-20 |

3-Ethyl(phenyl)sulfamoylbenzoic Acid 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

325721-87-7 (3-Ethyl(phenyl)sulfamoylbenzoic Acid) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 55290-64-7(Dimethipin)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬